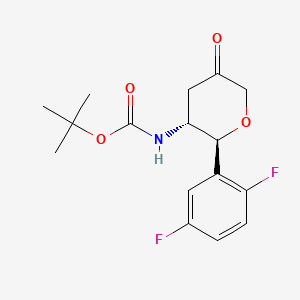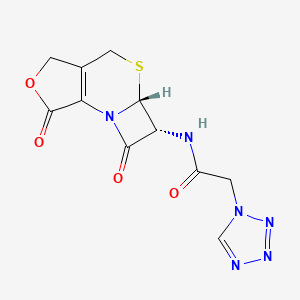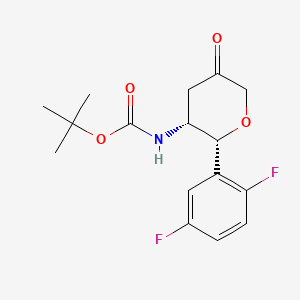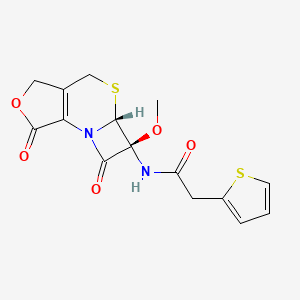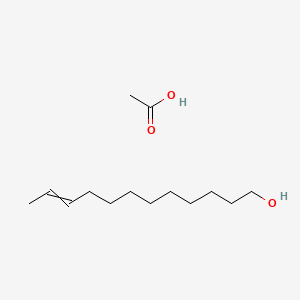
Acetic acid;dodec-10-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;dodec-10-en-1-ol is an organic compound with the molecular formula C14H28O3. It is a derivative of dodecenol, where the hydroxyl group is acetylated. This compound is characterized by the presence of a double bond in the Z-configuration at the 10th position of the dodecenyl chain. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;dodec-10-en-1-ol typically involves the acetylation of 10-Dodecen-1-ol. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;dodec-10-en-1-ol undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Epoxides: Formed through the oxidation of the double bond.
Diols: Formed through dihydroxylation of the double bond.
Alcohols: Formed through the reduction of the acetate group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Acetic acid;dodec-10-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of Acetic acid;dodec-10-en-1-ol is primarily based on its chemical reactivity. The double bond and acetate group allow it to participate in various chemical reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;dodec-10-en-1-ol can be compared with other similar compounds such as:
10-Dodecen-1-ol: The non-acetylated form, which has different reactivity and applications.
10-Dodecen-1-ol, acetate, (10E)-: The E-isomer, which has different stereochemistry and potentially different biological activities.
8-Dodecen-1-ol, acetate, (Z)-: A similar compound with the double bond at a different position, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the acetate group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35148-20-0 |
|---|---|
Molekularformel |
C14H28O3 |
Molekulargewicht |
244.375 |
IUPAC-Name |
acetic acid;dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
MMIFTSNMPPGKAI-UHFFFAOYSA-N |
SMILES |
CC=CCCCCCCCCCO.CC(=O)O |
Synonyme |
(10Z)-10-Dodecen-1-ol 1-Acetate; (10Z)-10-Dodecen-1-ol Acetate; (Z)-10-Dodecen-1-ol Acetate; (Z)-10-Dodecenyl Acetate; Z-10-Dodecen-1-yl Acetate; cis-10-Dodecenyl Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


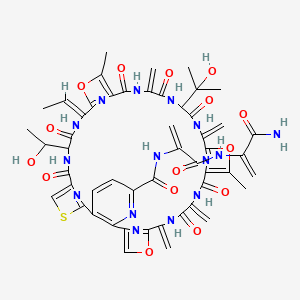
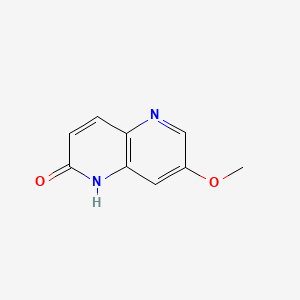
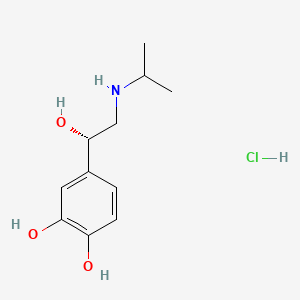
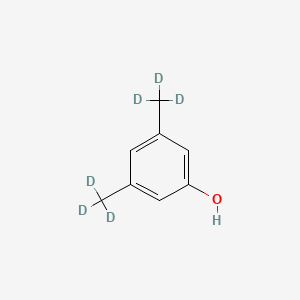
![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)
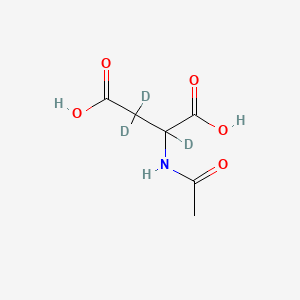

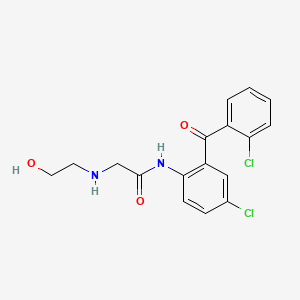
![(1R,2S,5S,6S,9R,12S)-6,7,17-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-13,15,17-triene](/img/structure/B580127.png)
